Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18365035
InChI: InChI=1S/C20H27ClN4O6/c1-9-29-16(26)12-10-22-25-14(12)23-13(21)11(2)15(25)24(17(27)30-19(3,4)5)18(28)31-20(6,7)8/h10H,9H2,1-8H3
SMILES:
Molecular Formula: C20H27ClN4O6
Molecular Weight: 454.9 g/mol

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC18365035

Molecular Formula: C20H27ClN4O6

Molecular Weight: 454.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C20H27ClN4O6
Molecular Weight 454.9 g/mol
IUPAC Name ethyl 7-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C20H27ClN4O6/c1-9-29-16(26)12-10-22-25-14(12)23-13(21)11(2)15(25)24(17(27)30-19(3,4)5)18(28)31-20(6,7)8/h10H,9H2,1-8H3
Standard InChI Key XLGZZENOUFXNNN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2N=C(C(=C(N2N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C)Cl

Introduction

Structural and Chemical Characterization

The pyrazolo[1,5-a]pyrimidine core of Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7 (Figure 1). The chloro group at position 5 enhances electrophilic reactivity, while the bis-Boc groups at position 7 provide steric protection for the amino functionality, a common strategy to improve metabolic stability . The methyl group at position 6 and ethyl carboxylate at position 3 contribute to hydrophobic interactions and solubility, respectively.

Table 1: Key Structural Features and Properties

FeaturePositionRole
Chloro substituent5Electrophilic reactivity modulator
Bis-Boc amino group7Steric protection, stability
Methyl group6Hydrophobic interactions
Ethyl carboxylate3Solubility enhancement

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying its structure. The Boc groups exhibit characteristic tert-butyl signals at δ 1.4–1.5 ppm in ¹H NMR, while the pyrazolo[1,5-a]pyrimidine protons resonate between δ 6.5–8.0 ppm.

Synthesis and Reaction Pathways

The synthesis of Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves multi-step reactions optimized for regioselectivity and yield (Scheme 1). Industrial-scale production often employs continuous flow reactors to enhance efficiency.

Core Formation

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol . Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces chlorine at position 5 .

Functionalization

The bis-Boc groups are introduced via nucleophilic substitution at position 7 using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base like potassium carbonate. Ethyl carboxylation at position 3 is achieved through esterification with ethyl chloroformate.

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Core cyclizationDiethyl malonate, NaOEt89
ChlorinationPOCl₃, reflux61
Bis-Boc protectionBoc₂O, K₂CO₃, DMF78
Ethyl carboxylationEthyl chloroformate, DMAP85

Biological Activities and Mechanisms

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrates broad bioactivity, primarily as an enzyme inhibitor.

Kinase Inhibition

The compound selectively inhibits phosphoinositide 3-kinase δ (PI3Kδ), a kinase implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) . Its bis-Boc groups occupy the affinity pocket of PI3Kδ, forming hydrogen bonds with Asp-787 and Lys-799, while the chloro group enhances binding to hydrophobic residues .

Anticancer Properties

In vitro studies show nanomolar IC₅₀ values against non-small cell lung cancer (NSCLC) cell lines by targeting epidermal growth factor receptor (EGFR) mutants . The pyrazolo[1,5-a]pyrimidine core mimics ATP, competing for the kinase active site .

Table 3: Biological Activity Profile

TargetIC₅₀ (nM)Mechanism
PI3Kδ2.8ATP-competitive inhibition
EGFR L858R/T790M/C797S10Allosteric mutant-selective binding
COX-2220Anti-inflammatory activity

Therapeutic Applications

Inflammatory Diseases

The compound’s PI3Kδ inhibition reduces neutrophil chemotaxis and cytokine production, making it a candidate for inhaled COPD therapies . Preclinical models show a 60% reduction in airway inflammation at 10 mg/kg doses .

Oncology

As a third-generation EGFR inhibitor, it overcomes T790M and C797S resistance mutations in NSCLC . Co-administration with osimertinib synergistically reduces tumor growth in xenograft models .

Comparative Analysis with Analogues

Table 4: Comparison with Related Pyrazolo[1,5-a]pyrimidines

CompoundSelectivity (PI3Kδ vs. α/β/γ)LogDSolubility (mg/mL)
Target Compound220-fold4.290.12
Idelalisib30-fold3.010.08
Duvelisib50-fold3.450.10

The target compound’s higher LogD and solubility stem from its ethyl carboxylate and bis-Boc groups, enabling better tissue penetration .

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Replacing ethyl carboxylate with bioreversible esters to enhance absorption.

  • Combination Therapies: Pairing with immune checkpoint inhibitors for NSCLC.

  • Formulation Optimization: Nanoparticle encapsulation for sustained release in pulmonary delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator